![molecular formula C10H10N2O3S2 B1300243 Ácido (4-hidroxi-5,6-dimetil-tieno[2,3-d]pirimidin-2-il-sulfanil)-acético CAS No. 54968-60-4](/img/structure/B1300243.png)

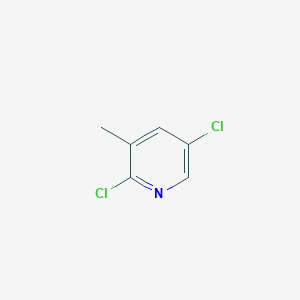

Ácido (4-hidroxi-5,6-dimetil-tieno[2,3-d]pirimidin-2-il-sulfanil)-acético

Descripción general

Descripción

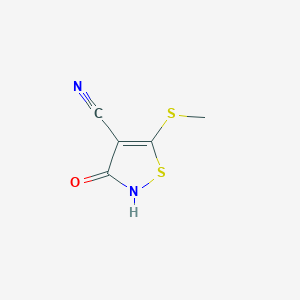

(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research has indicated its potential anti-inflammatory and antimicrobial properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mecanismo De Acción

Target of Action

It’s known that thiophene-based analogs, which this compound is a part of, have been studied for their potential as biologically active compounds . They have shown a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets due to their structural versatility . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

The compound is likely involved in several biochemical pathways due to its structural similarity to other thiophene derivatives. For instance, it’s known that 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a structurally similar compound, is synthesized in fruits through a series of enzymatic steps . Additionally, HDMF is also a product of the Maillard reaction, a complex series of chemical reactions between an amino acid and a reducing sugar .

Pharmacokinetics

It’s known that the compound’s structural analog, hdmf, is metabolized to a flavorless glucoside during fruit ripening . This suggests that similar metabolic transformations might occur with this compound.

Result of Action

It’s known that hdmf, a structurally similar compound, has shown potential as an anti-infective agent in human microbial infections, as it can arrest the cell cycle at the s and g2/m phase in candida albicans .

Análisis Bioquímico

Biochemical Properties

(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound has been shown to inhibit certain kinases, thereby modulating signal transduction processes. Additionally, it binds to specific proteins involved in oxidative stress responses, enhancing the cellular antioxidant capacity .

Cellular Effects

The effects of (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative damage. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid exerts its effects through several mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity and thereby modulating biochemical pathways. The compound also interacts with transcription factors, leading to changes in gene expression. These interactions result in the activation or repression of target genes, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and persistent inhibition of specific kinases .

Dosage Effects in Animal Models

The effects of (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid vary with different dosages in animal models. At low doses, the compound has been found to enhance antioxidant defenses and improve cellular function without causing significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. Additionally, the compound affects metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

Within cells and tissues, (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it influences mitochondrial function and energy production. The compound’s localization to specific subcellular sites is essential for its role in modulating cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a formamide or formic acid derivative under acidic or basic conditions.

Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced via selective alkylation and hydroxylation reactions. For example, methylation can be achieved using methyl iodide in the presence of a base, while hydroxylation might involve the use of hydrogen peroxide or other oxidizing agents.

Attachment of the Sulfanyl-Acetic Acid Moiety: This step typically involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the thieno[2,3-d]pyrimidine core with a thiol derivative, followed by carboxylation to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a reduced thieno[2,3-d]pyrimidine derivative.

Substitution: Formation of various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring. Examples include 2-amino-thieno[2,3-d]pyrimidine and 4-methyl-thieno[2,3-d]pyrimidine.

Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-bromo-2,4-diaminopyrimidine are structurally related but lack the thieno ring.

Uniqueness

(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other thieno[2,3-d]pyrimidine derivatives, making it a valuable compound for further research and development.

Propiedades

IUPAC Name |

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S2/c1-4-5(2)17-9-7(4)8(15)11-10(12-9)16-3-6(13)14/h3H2,1-2H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWACCRXYJGLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352570 | |

| Record name | [(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54968-60-4 | |

| Record name | [(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

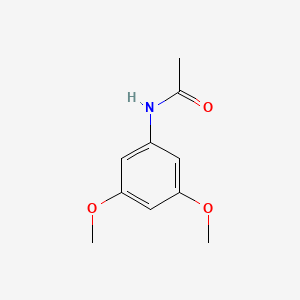

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

![4-[(5-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B1300180.png)

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)